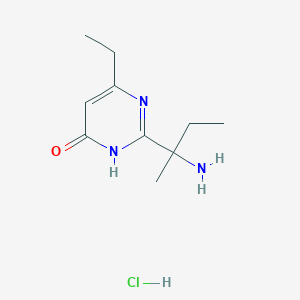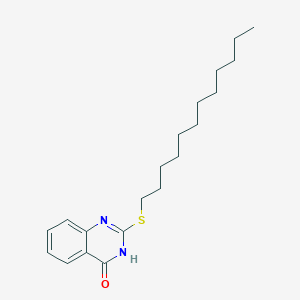![molecular formula C7H8N4O3S B1384597 3-methanesulfonyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1795514-52-1](/img/structure/B1384597.png)
3-methanesulfonyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Vue d'ensemble
Description
“3-methanesulfonyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their anticancer activity against various human tumor cell lines . They have been found to inhibit EGFR and ErbB2 kinases at sub-micromolar levels .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves the condensation between the aldehyde and urea . For example, guanidine HCl was added to a solution of sodium in methanol, and then compound 2 was added to the filtrate .
Molecular Structure Analysis
The molecular structure of “3-methanesulfonyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” can be inferred from its IR and NMR spectra . The IR spectrum shows peaks corresponding to OH, NH, C=O, and C=N functional groups . The NMR spectrum provides information about the chemical environment of the hydrogen and carbon atoms in the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-methanesulfonyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” can be inferred from its synthesis and molecular structure analysis. It is a brown solid with a melting point of 183–144 °C .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Chemical Synthesis and Derivatives : A study by Miyashita et al. (1990) discusses the facile preparation of 1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones, which is closely related to the compound . This research focuses on the reaction mechanisms and the synthesis of various derivatives of this compound class (Miyashita, Iijima, Higashino, & Matsuda, 1990).
- Catalyzed Synthesis : Tavakoli-Hoseini et al. (2011) described an efficient method for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones using Brønsted-acidic ionic liquids as catalysts. This research highlights the role of catalysts in the synthesis process of such compounds (Tavakoli-Hoseini, Moloudi, Davoodnia, & Shaker, 2011).
Pharmacological Applications
- Serotonin Receptor Antagonism : Ivachtchenko et al. (2011) synthesized a series of novel 3-sulfonyl-pyrazolo[1,5-a]pyrimidines, which included structures related to the target compound. They studied their antagonistic activity on serotonin 5-HT6 receptors, highlighting the potential pharmacological applications of these compounds (Ivachtchenko, Golovina, Kadieva, Kysil, Mitkin, Tkachenko, & Okun, 2011).
Structural and Molecular Studies
- Crystallographic Studies : Avasthi et al. (2007) conducted X-ray crystallographic analysis on Leonard/trimethylene linker compounds, which included derivatives of pyrazolo[3,4-d]pyrimidin. Their work provides insights into the molecular structure and conformation of these compounds (Avasthi, Farooq, Aswal, Raghunandan, & Maulik, 2007).
Miscellaneous Applications
- Heterocyclic Compound Research : Ledenyova et al. (2016) studied the coupling of pyrazolo[5,1-c][1,2,4]triazines, which are related to the compound . This research contributes to the broader understanding of the chemical behavior of such heterocyclic compounds (Ledenyova, Kartavtsev, Shikhaliev, & Egorova, 2016).
Mécanisme D'action
Target of Action
Similar compounds in the pyrazolo[3,4-d]pyrimidine class have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
It’s worth noting that pyrazolo[3,4-d]pyrimidine derivatives have shown inhibitory activity against cdk2 . This suggests that the compound might interact with its target by binding to the active site, thereby inhibiting the kinase activity and affecting cell cycle progression.
Result of Action
Similar compounds in the pyrazolo[3,4-d]pyrimidine class have shown cytotoxic activities against various cancer cell lines . This suggests that the compound might have potential anticancer effects.
Orientations Futures
The future directions for research on “3-methanesulfonyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” could involve further investigation of its anticancer activity and mechanism of action . Additionally, its synthesis could be optimized, and its physical and chemical properties could be further characterized.
Propriétés
IUPAC Name |
1-methyl-3-methylsulfonyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3S/c1-11-5-4(6(12)9-3-8-5)7(10-11)15(2,13)14/h3H,1-2H3,(H,8,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBVMLOQPZAVGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC=N2)C(=N1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methanesulfonyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate](/img/structure/B1384514.png)
![8$l^{6}-Thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione](/img/structure/B1384515.png)



![1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384521.png)
![Bis[2-(2-benzoxazolyl)phenolato]zinc(II)](/img/structure/B1384523.png)

![4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1384528.png)
![3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid](/img/structure/B1384529.png)
![2,2,2-trifluoroethyl N-[3-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]carbamate](/img/structure/B1384531.png)
![1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384533.png)
![1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384534.png)
